2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 98808-50-5
VCID: VC7740076
InChI: InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
SMILES: C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br
Molecular Formula: C14H11BrO2S
Molecular Weight: 323.2

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid

CAS No.: 98808-50-5

Cat. No.: VC7740076

Molecular Formula: C14H11BrO2S

Molecular Weight: 323.2

* For research use only. Not for human or veterinary use.

2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid - 98808-50-5

Specification

CAS No. 98808-50-5
Molecular Formula C14H11BrO2S
Molecular Weight 323.2
IUPAC Name 2-[(4-bromophenyl)methylsulfanyl]benzoic acid
Standard InChI InChI=1S/C14H11BrO2S/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Standard InChI Key ITEYFCUZWSWOKH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)SCC2=CC=C(C=C2)Br

Introduction

Molecular Structure and Composition

The molecular formula of 2-{[(4-Bromophenyl)methyl]sulfanyl}benzoic acid is C₁₄H₁₁BrO₂S, with a molecular weight of 339.26 g/mol. The structure comprises:

  • A benzoic acid group (-COOH) at position 1 of the benzene ring.

  • A sulfanylmethyl (-S-CH₂-) bridge at position 2, connecting to a 4-bromophenyl group.

Key Structural Features:

  • Aromatic Systems: Two benzene rings contribute to planar rigidity and π-π stacking potential.

  • Polar Functional Groups: The carboxylic acid (pKa ≈ 4.5–5.0 ) and thioether (-S-) groups enhance solubility in polar solvents and enable hydrogen bonding.

  • Electrophilic Bromine: The para-bromine on the phenyl ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Predicted Physicochemical Parameters

PropertyValue/Description
logP~3.2 (estimated via fragment-based methods)
SolubilityModerate in DMSO; low in water
Melting Point180–185°C (analogous bromobenzoates)
UV-Vis Absorptionλₘₐₓ ≈ 260–280 nm (aromatic π→π* transitions)

Spectroscopic Characterization

  • IR Spectroscopy:

    • ν(C=O): ~1680–1700 cm⁻¹ (carboxylic acid) .

    • ν(C-Br): ~550–600 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 ppm (broad, COOH).

    • δ 7.2–8.1 ppm (aromatic protons).

    • δ 4.2 ppm (s, -SCH₂-).

Functional Applications and Derivatives

Pharmaceutical Intermediates

The compound’s bromine and thioether motifs are valuable in drug design:

  • Anticancer Agents: Brominated aromatics exhibit intercalation with DNA .

  • Enzyme Inhibitors: Thioethers can modulate cysteine protease activity .

Materials Science

  • Liquid Crystals: The rigid aromatic core and polar groups support mesophase formation.

  • Polymer Additives: Bromine enhances flame retardancy in polymers.

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